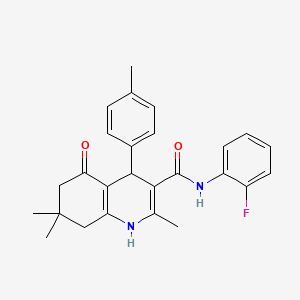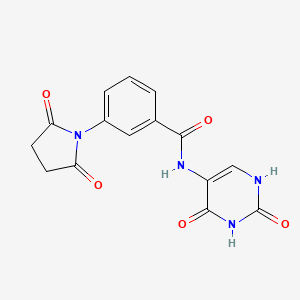![molecular formula C23H21N5O5S B11648194 [(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11648194.png)
[(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mouthful, but its structure is fascinating! It belongs to the class of thiazolidinone derivatives. Let’s break it down:
- The (2Z)-2 indicates the geometry of the double bond.
- The 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety is a pyrazolone ring with a phenyl group and two methyl groups.
- The (E)-(2-hydroxyphenyl)methylidene]amino part involves an imine group (C=N) attached to a hydroxyphenyl group.
- Finally, the 4-oxo-1,3-thiazolidin-5-yl]acetic acid segment features a thiazolidinone ring with an acetic acid side chain.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of a pyrazolone with an aldehyde or ketone, followed by cyclization with a thiol. The imine formation occurs during this process.
Reaction Conditions::- Pyrazolone synthesis: Typically, the reaction is carried out in a solvent like ethanol or acetic acid, using a base (e.g., sodium hydroxide) to facilitate condensation.
- Thiazolidinone formation: Cyclization occurs under acidic conditions, often using hydrochloric acid or sulfuric acid.
- Imine formation: The imine linkage forms via condensation between the hydroxyphenyl group and the pyrazolone.
Industrial Production:: While not widely produced industrially, research labs synthesize this compound for further investigation.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The thiazolidinone ring can undergo oxidation, leading to various derivatives.
Reduction: Reduction of the imine group yields the corresponding amine.
Substitution: The phenyl group can be substituted with other functional groups.
Thionyl chloride: Used for pyrazolone chlorination.
Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.
Hydrazine hydrate (N₂H₄·H₂O): Reduces the imine to the amine.
Alkylating agents: Used for phenyl group substitution.
Major Products:: The oxidation and substitution reactions yield diverse derivatives with altered properties.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Investigated for potential antimicrobial, anti-inflammatory, and antitumor properties.
Chemical Biology: Used as a scaffold for designing enzyme inhibitors.
Industry: Limited applications due to its complex synthesis.
Mecanismo De Acción
The compound’s effects likely involve interactions with specific molecular targets or pathways. detailed studies are ongoing.
Comparación Con Compuestos Similares
While there are related thiazolidinones, this compound’s unique structure sets it apart. Similar compounds include compound A) and compound B).
: References to similar compounds are placeholders for illustrative purposes.
Propiedades
Fórmula molecular |
C23H21N5O5S |
|---|---|
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
2-[2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-3-[(E)-(2-hydroxyphenyl)methylideneamino]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C23H21N5O5S/c1-14-20(22(33)28(26(14)2)16-9-4-3-5-10-16)25-23-27(21(32)18(34-23)12-19(30)31)24-13-15-8-6-7-11-17(15)29/h3-11,13,18,29H,12H2,1-2H3,(H,30,31)/b24-13+,25-23? |
Clave InChI |
SYXBBSLURNGYLC-MRMWFTFXSA-N |
SMILES isomérico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=O)C(S3)CC(=O)O)/N=C/C4=CC=CC=C4O |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=O)C(S3)CC(=O)O)N=CC4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[4-(propan-2-yl)benzyl]aniline](/img/structure/B11648121.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11648131.png)

![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648141.png)
![5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11648147.png)
![2-{[(3-Methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11648151.png)
![Ethyl 7-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11648156.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11648160.png)
![2-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B11648174.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11648181.png)

![5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11648187.png)
![4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11648188.png)
